N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549005-93-6
VCID: VC11824268
InChI: InChI=1S/C15H14FN5/c1-11-17-6-7-21(11)15-8-14(19-10-20-15)18-9-12-4-2-3-5-13(12)16/h2-8,10H,9H2,1H3,(H,18,19,20)
SMILES: CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3F
Molecular Formula: C15H14FN5
Molecular Weight: 283.30 g/mol

N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

CAS No.: 2549005-93-6

Cat. No.: VC11824268

Molecular Formula: C15H14FN5

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine - 2549005-93-6

Specification

CAS No. 2549005-93-6
Molecular Formula C15H14FN5
Molecular Weight 283.30 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C15H14FN5/c1-11-17-6-7-21(11)15-8-14(19-10-20-15)18-9-12-4-2-3-5-13(12)16/h2-8,10H,9H2,1H3,(H,18,19,20)
Standard InChI Key CRLGYDPHXRFURQ-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3F
Canonical SMILES CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3F

Introduction

N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug discovery targeting specific biological pathways. This compound features a pyrimidine core substituted with a fluorophenylmethyl and a methylimidazolyl group, which are known to enhance pharmacological properties such as receptor binding and bioavailability.

Synthesis Pathway

The synthesis of N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves:

  • Formation of the Pyrimidine Core: Starting from a halogenated pyrimidine derivative, nucleophilic substitution reactions are used to introduce the amine group at the 4-position.

  • Attachment of the Fluorophenylmethyl Group: Using benzyl halides with fluorine substitution, this step is achieved through reductive amination or alkylation.

  • Introduction of the Imidazole Moiety: The imidazole group is introduced via condensation reactions with appropriate precursors like methylimidazole.

These steps are optimized for high yield and purity, ensuring minimal side-product formation.

Research Applications

This compound can serve as a scaffold for designing targeted inhibitors or modulators in:

  • Oncology: Modifications to enhance VEGFR/EGFR inhibition.

  • Neurology: Development of CNS-active drugs targeting neurological disorders.

  • Infectious Diseases: Exploration of antimicrobial activity against resistant strains.

Data Comparison with Related Compounds

Compound NameActivity/Use CaseStructural Similarity
N-(3-fluorophenyl)-4-[6-(2-methylimidazol-1-yl)-4-pyrimidinyl]-carboxamide Kinase inhibition (anti-cancer)High
N-{4-[4-(4-Fluorophenyl)-1-methylimidazol]}acetamide Antimicrobial and anti-inflammatoryModerate

The comparison highlights that fluorinated pyrimidine derivatives consistently show promise across diverse therapeutic areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator